molecular formula C18H22N2O3S B2679919 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396815-86-3

2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2679919
CAS No.: 1396815-86-3
M. Wt: 346.45
InChI Key: QNNAEETYSSVKRS-UHFFFAOYSA-N
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Description

2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzoyl group and a thiophene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone are not fully understood yet. It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

The cellular effects of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone are currently under investigation. It is known that thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

The molecular mechanism of action of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(3-methoxyphenyl)methanone is not fully understood. It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the 3-methoxybenzoyl group: This step involves the acylation of the piperazine ring using 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophene ring: This can be done through a nucleophilic substitution reaction where the thiophene ring is introduced using a suitable thiophene derivative.

    Final hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the 3-methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ester linkage in the 3-methoxybenzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

    Hydroxyl Group: The presence of the hydroxyl group in 2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol makes it more reactive in certain chemical reactions compared to its ketone analog.

    Thiophene Ring: The thiophene ring imparts unique electronic properties to the compound, which can influence its interactions with biological targets.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-15-5-2-4-14(12-15)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-24-17/h2-6,11-12,16,21H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNAEETYSSVKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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